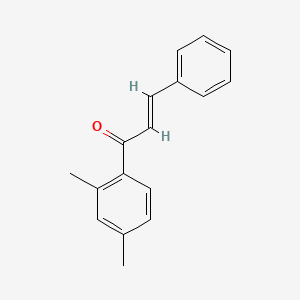
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
Descripción general
Descripción
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is a nonbasic heterocycle that utilizes pharmacological approaches . It has been shown to be an atypical paradigm for drug discovery, which may be due to its agonist activity at the 5HT2C receptor .
Synthesis Analysis
The synthesis of this compound involves the addition of NBS to ethyl 2-methyl-1H-pyrrole-3-carboxylate in THF under N2 atmosphere at 0°C .Molecular Structure Analysis
The molecular formula of this compound is C8H10BrNO2 . Its molecular weight is 232.07 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Industrial Application
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound used in various synthesis processes. Yuan Rong-xin (2011) discussed using pyrrole as a starting material to synthesize related compounds like ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate. This process, involving acylation, bromation, nucleophilic substitution, and nitration, yielded a total yield of 64.3%, making the technique suitable for industrial production (Yuan Rong-xin, 2011).
Biological Properties and Pharmaceutical Intermediates
This compound and its derivatives demonstrate significant biological properties. J. Gupton et al. (2014) highlighted its application in synthesizing lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether. These compounds exhibit anti-tumor activity, HIV integrase inhibition, and vascular disrupting activity. The versatility of ethyl 3-bromo-2-formylpyrrole-5-carboxylate as a building block enables the creation of natural products and novel analogs due to the ease of modifying the pyrrole core (J. Gupton et al., 2014).
Antimicrobial Applications
The derivatives of this compound also find use in antimicrobial applications. A 2020 study focused on synthesizing new pyrrole derivatives with modifications of chlorine, amide, and 1,3-oxazole fragments, leading to the development of compounds with significant antimicrobial properties (Biointerface Research in Applied Chemistry, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is a nonbasic heterocycle that utilizes pharmacological approaches . It has been shown to be an atypical paradigm for drug discovery, which may be due to its agonist activity at the 5HT2C receptor .
Mode of Action
Its agonist activity at the 5ht2c receptor suggests that it may interact with this receptor to exert its effects . The 5HT2C receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Result of Action
Its agonist activity at the 5ht2c receptor suggests it may modulate serotonin signaling, potentially influencing mood, appetite, and other physiological functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the individual’s genetic makeup, which can affect the expression and function of the 5HT2C receptor .
Propiedades
IUPAC Name |
ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-7(9)10-5(6)2/h4,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHQDQXZTNWFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

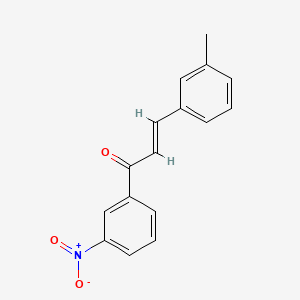
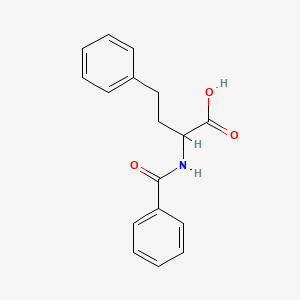





![2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B3162791.png)
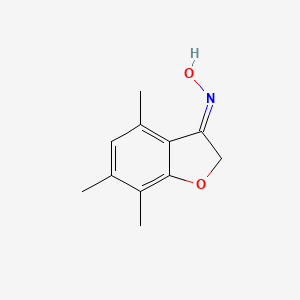
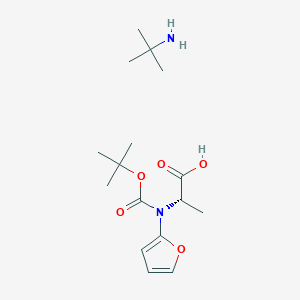
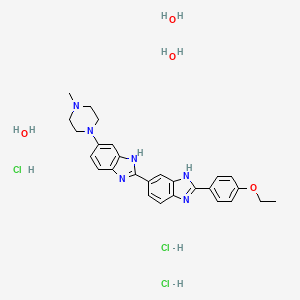
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3162826.png)
